molecular formula C7H8N2O B3060621 3-Pyridinecarboximidic acid, methyl ester CAS No. 57869-84-8

3-Pyridinecarboximidic acid, methyl ester

Cat. No. B3060621
CAS RN: 57869-84-8
M. Wt: 136.15 g/mol
InChI Key: BQIHHVXYCMFSEV-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidic acid, methyl ester, also known as nicotinic acid, methyl ester or methyl nicotinate, is a compound with the formula C7H7NO2 . It is a derivative of pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of esters like 3-Pyridinecarboximidic acid, methyl ester, can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .


Molecular Structure Analysis

The molecular structure of 3-Pyridinecarboximidic acid, methyl ester consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms, giving it a molar mass of 137.138 .


Chemical Reactions Analysis

Esters, including 3-Pyridinecarboximidic acid, methyl ester, undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction can be catalyzed by either an acid or a base . In addition, esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 3-Pyridinecarboximidic acid, methyl ester were not found, esters in general are known to be common solvents .

Mechanism of Action

The mechanism of action for the formation of esters involves a series of steps. Initially, the carboxylic acid takes a proton from the concentrated sulfuric acid. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .

Safety and Hazards

While specific safety and hazard information for 3-Pyridinecarboximidic acid, methyl ester was not found, it’s important to handle all chemicals with care. For example, when handling pyridine, it’s recommended to avoid skin contact and inhalation .

Future Directions

The future directions in the field of ester research are vast. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . Additionally, the field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it has grown exponentially in the last decade .

properties

IUPAC Name

methyl pyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIHHVXYCMFSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438107
Record name 3-Pyridinecarboximidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57869-84-8
Record name 3-Pyridinecarboximidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of nicotinonitrile (11.35 g) and sodium methoxide (1.1 g) in methanol was allowed to stand at ambient temperature under nitrogen for 18 hours, then acetic acid (1.2 ml) was added, and the solvent was removed in vacuo. The residue was triturated with cyclohexane, undissolved solid was removed by filtration, and the solvent was removed in vacuo to leave methyl pyridine-3-carboximidate as an orange oil (10.6 g).
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyridinecarboximidic acid, methyl ester
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3-Pyridinecarboximidic acid, methyl ester
Reactant of Route 3
3-Pyridinecarboximidic acid, methyl ester

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